

Application Note: Analysis of Apoptosis Induced by CT1113 Using Flow Cytometry

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For Researchers, Scientists, and Drug Development Professionals

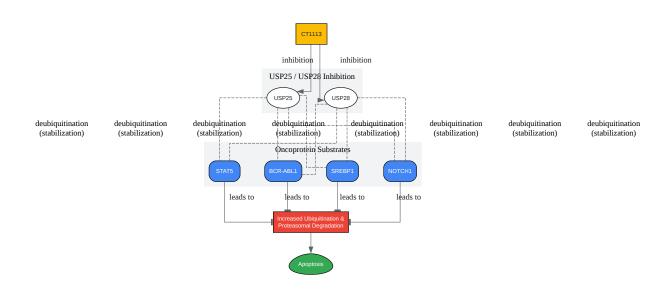
Introduction

CT1113 is a potent small molecule inhibitor of the deubiquitinating enzymes (DUBs) USP25 and USP28.[1] These enzymes play a critical role in regulating the stability of key oncoproteins. By inhibiting USP25 and USP28, CT1113 promotes the degradation of these proteins, leading to cell cycle arrest and apoptosis in cancer cells. This application note provides a detailed protocol for the analysis of apoptosis induced by CT1113 in cancer cell lines using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.

Mechanism of Action: In Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ALL), **CT1113** has been shown to destabilize the BCR-ABL1 fusion protein and its downstream target STAT5, leading to their degradation.[2][3] In T-cell acute lymphoblastic leukemia (T-ALL), **CT1113** promotes the degradation of NOTCH1 and Sterol Regulatory Element-Binding Protein 1 (SREBP1).[4][5] The inhibition of these oncogenic drivers by **CT1113** culminates in the induction of apoptosis.

Signaling Pathway of CT1113-Induced Apoptosis





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Caption: CT1113 inhibits USP25/USP28, leading to oncogene degradation and apoptosis.

Experimental Protocol: Apoptosis Detection by Flow Cytometry

This protocol is based on the principle that early apoptotic cells translocate phosphatidylserine (PS) to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Late apoptotic and necrotic cells have compromised membrane integrity, allowing the nuclear stain Propidium Iodide (PI) to enter.



Materials

- CT1113
- Cancer cell line of interest (e.g., Sup-B15 for Ph+ALL, Jurkat for T-ALL)
- · Complete cell culture medium
- Phosphate-Buffered Saline (PBS), cold
- Annexin V-FITC/PI Apoptosis Detection Kit (contains Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)
- Flow cytometer
- Microcentrifuge
- Flow cytometry tubes

Experimental Workflow



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Caption: Workflow for flow cytometry analysis of apoptosis.

Procedure

- Cell Seeding: Seed cells at a density of 1 x 10^6 cells/well in a 6-well plate and allow them to adhere overnight (for adherent cells) or recover for a few hours (for suspension cells).
- Treatment: Treat cells with varying concentrations of CT1113 (e.g., 0, 100, 200, 400 nM) for a predetermined time (e.g., 24, 48, or 72 hours). Include a vehicle-only (DMSO) control.



· Cell Harvesting:

- Suspension cells: Collect cells by centrifugation at 300 x g for 5 minutes.
- Adherent cells: Collect the culture medium (containing floating apoptotic cells) and detach the adherent cells using a gentle cell scraper or trypsin. Combine with the supernatant and centrifuge.
- Washing: Wash the cell pellet twice with cold PBS and centrifuge at 300 x g for 5 minutes.
- Staining:
 - Resuspend the cell pellet in 100 μL of 1X Binding Buffer.
 - Add 5 μL of Annexin V-FITC and 5 μL of Propidium Iodide to the cell suspension.
 - Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
- Flow Cytometry Analysis:
 - Add 400 μL of 1X Binding Buffer to each tube.
 - Analyze the samples on a flow cytometer within one hour.
 - Acquire a minimum of 10,000 events per sample.

Data Analysis and Interpretation

The flow cytometry data can be visualized in a dot plot with Annexin V-FITC fluorescence on the x-axis and PI fluorescence on the y-axis. The cell populations are defined as follows:

- Lower-Left Quadrant (Annexin V- / PI-): Live cells
- Lower-Right Quadrant (Annexin V+ / PI-): Early apoptotic cells
- Upper-Right Quadrant (Annexin V+ / PI+): Late apoptotic/necrotic cells
- Upper-Left Quadrant (Annexin V- / PI+): Necrotic cells (often considered debris and may be excluded from the apoptotic population analysis)



Data Presentation

The quantitative data obtained from the flow cytometry analysis should be summarized in a table for clear comparison. While specific data for **CT1113** is not publicly available in the searched literature, the following table provides an illustrative example of how to present the results.

Table 1: Illustrative Data for Apoptosis Induction by **CT1113** in Sup-B15 Cells after 48h Treatment

CT1113 Concentration (nM)	% Viable Cells (Annexin V- / PI-)	% Early Apoptotic Cells (Annexin V+ <i>l</i> PI-)	% Late Apoptotic/Necrotic Cells (Annexin V+ / PI+)
0 (Vehicle)	92.5 ± 2.1	3.5 ± 0.8	2.0 ± 0.5
100	75.3 ± 3.5	15.2 ± 2.3	7.5 ± 1.2
200	50.1 ± 4.2	28.9 ± 3.1	18.0 ± 2.5
400	25.6 ± 3.8	40.5 ± 4.5	30.9 ± 3.9

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.

Conclusion

The Annexin V/PI staining method coupled with flow cytometry is a robust and reliable technique for quantifying the apoptotic effects of **CT1113**. This application note provides a comprehensive protocol and data presentation framework to aid researchers in evaluating the pro-apoptotic activity of this promising anti-cancer agent.

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